molecular formula C15H15NO2 B1676150 Mefenamic acid CAS No. 61-68-7

Mefenamic acid

Cat. No.: B1676150
CAS No.: 61-68-7
M. Wt: 241.28 g/mol
InChI Key: HYYBABOKPJLUIN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mefenamic acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .

Mode of Action

This compound interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction in the symptoms of pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the action of prostaglandin synthetase, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Pharmacokinetics

This compound is rapidly absorbed, with a time to peak (Tmax) of 2 to 4 hours . The apparent volume of distribution (Vd) is 1.06 L/kg, and protein binding is more than 90% . This compound is metabolized in the liver via the CYP2C9 enzyme . About 52-67% of the drug is excreted in the urine and 20-25% in the feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting prostaglandin synthesis, this compound decreases the production of these chemical messengers that cause fever, pain, and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photolysis is expected to be a major loss process for many compounds, including this compound, in surface waters

Chemical Reactions Analysis

Types of Reactions: Mefenamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents like sodium hydroxide and other strong bases can facilitate substitution reactions.

Major Products:

Properties

IUPAC Name

2-(2,3-dimethylanilino)benzoic acid
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InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HYYBABOKPJLUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
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DSSTOX Substance ID

DTXSID5023243
Record name Mefenamic acid
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Molecular Weight

241.28 g/mol
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Physical Description

Solid
Record name Mefenamic acid
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Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced.
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Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS No.

61-68-7
Record name Mefenamic acid
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Melting Point

230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Mefenamic Acid?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever. [, ]

Q2: Does this compound preferentially inhibit COX-1 or COX-2?

A2: While this compound inhibits both COX isoforms, research suggests it might have a higher affinity for COX-2. [, ] This selective inhibition is thought to contribute to its analgesic and anti-inflammatory effects while potentially minimizing gastrointestinal side effects associated with COX-1 inhibition. [, , ]

Q3: How does inhibiting prostaglandin synthesis translate to pain relief in conditions like dysmenorrhea?

A3: In primary dysmenorrhea, prostaglandins, particularly PGF2α, are released from the endometrium during menstruation, causing uterine contractions and pain. [, ] By inhibiting COX enzymes, this compound reduces prostaglandin production, thus alleviating painful cramps. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H15NO2, and its molecular weight is 241.29 g/mol. []

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic techniques are employed to identify and characterize this compound, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
  • Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR provides detailed information about the hydrogen atoms' environment within the molecule, elucidating its structure. [, , ]
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR, coupled with techniques like KBr pellet formation, helps determine functional groups and assess changes in crystallinity, which is crucial for formulation development. [, , ]

Q6: How stable is this compound under various storage conditions?

A6: this compound demonstrates good stability under various conditions relevant to clinical laboratory settings:

  • Frozen Storage: Remains stable for at least 8 weeks at -20°C. []
  • Room Temperature: Exhibits stability for 24 hours at room temperature. []
  • Freeze-Thaw Cycles: Withstands up to 3 freeze-thaw cycles without significant degradation. []

Q7: How does the stability of this compound in different formulations compare?

A7: Research on this compound-loaded Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) using oleic acid as the oil phase revealed promising stability profiles. [] The formulations showed no phase separation after centrifugation, heating-cooling cycles, and freeze-thaw cycles, indicating robust physical stability. []

Q8: What strategies are employed to improve the solubility and bioavailability of this compound?

A8: this compound exhibits poor water solubility, posing challenges for its formulation and absorption. [, ] Several approaches are employed to enhance its solubility and bioavailability:

  • Solid Dispersions: Incorporating this compound into solid dispersions using superdisintegrants like Croscarmellose Sodium and Pregelatinized starch has demonstrated significant improvements in dissolution rate, potentially leading to enhanced bioavailability. []
  • Freeze Drying: Freeze drying with β-cyclodextrin as a carrier improves the solubility and dissolution rate of this compound. []
  • SNEDDS: SNEDDS formulations using components like oleic acid, Tween 80, and PEG 400 have shown promise in improving the solubility and stability of this compound. []
  • Dry Emulsions: Lyophilized dry emulsions using Capryol 90 as the lipid phase and HPMC as a carrier in hard vegetarian capsules are investigated to improve this compound's solubility and dissolution. []

Q9: Are there any targeted drug delivery strategies for this compound?

A9: While not extensively explored for this compound specifically, targeted drug delivery strategies are an active research area for NSAIDs. [] Nanoparticle-based systems and other novel carriers are being investigated for their potential to deliver this compound to specific tissues, improving its therapeutic index and minimizing off-target effects. []

Q10: What is the pharmacokinetic profile of this compound?

A10: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours. [] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C9. [, ] The metabolites are excreted mainly in the urine. []

Q11: How long do the analgesic effects of this compound typically last?

A11: The duration of analgesic effects can vary depending on the dose and individual factors, but this compound typically provides pain relief for 4-6 hours. [] This relatively short duration of action might necessitate multiple daily doses for sustained pain management. []

Q12: What preclinical models are used to evaluate the efficacy of this compound?

A12: Preclinical studies commonly utilize animal models to assess the anti-inflammatory and analgesic properties of this compound:

  • Carrageenan-Induced Paw Edema in Rats: This model induces acute inflammation, and the reduction in paw edema volume following this compound administration serves as a measure of its anti-inflammatory efficacy. []
  • Hot Plate Test in Mice: This test measures the latency to respond to a thermal stimulus, indicating analgesic activity. [, ]

Q13: What clinical trials have been conducted on this compound for dysmenorrhea?

A13: Numerous clinical trials have investigated the efficacy of this compound in managing primary dysmenorrhea:

  • Comparative Studies: Several randomized controlled trials have compared this compound to placebo or other NSAIDs, like Ibuprofen and Naproxen. [, , ] These studies consistently show that this compound effectively reduces menstrual pain intensity compared to placebo and demonstrates comparable efficacy to other NSAIDs. [, , ]
  • Combination Therapies: Clinical trials have explored the efficacy of this compound in combination with other agents, such as herbal remedies like Nigella sativa (Kalonji) and Vitex agnus-castus, to potentially enhance pain relief or address specific aspects of dysmenorrhea. [, ]

Q14: What are the potential side effects associated with this compound?

A14: While generally considered safe when used as directed, this compound, like other NSAIDs, can cause side effects. [] The most common side effects are gastrointestinal, including:

  • Diarrhea: This is a frequently reported side effect of this compound, potentially limiting its use in some individuals. [, ]
  • Nausea and Vomiting: These gastrointestinal disturbances can occur, though they are usually mild and transient. []

Q15: What are the potential nephrotoxic effects of this compound?

A16: Animal studies using mice models have demonstrated that this compound can induce nephrotoxicity, particularly with chronic administration. [] The observed effects include glomerular necrosis, tubular atrophy, and elevations in plasma blood urea nitrogen (BUN) and creatinine levels, indicating kidney damage. []

Q16: How do structural modifications of this compound affect its activity and potency?

A17: SAR studies are crucial for understanding the relationship between a drug's chemical structure and its biological activity. [, ] For this compound, research has focused on modifying its structure to:

  • Enhance COX-2 Selectivity: Introducing bulky substituents or modifying existing functional groups may increase selectivity for COX-2, potentially improving the safety and efficacy profile. [, ]
  • Improve Solubility and Bioavailability: Modifying the molecule's polarity or introducing solubilizing groups can enhance its dissolution and absorption characteristics. [, , ]

Q17: What analytical methods are commonly used to quantify this compound in biological samples?

A18: High-Performance Liquid Chromatography (HPLC) is widely employed for the accurate and sensitive quantification of this compound in biological matrices, such as plasma and urine. [, , ] Different HPLC methods have been developed and validated, ensuring reliable measurements for pharmacokinetic studies and therapeutic drug monitoring. [, ]

Q18: What is the role of UV spectrophotometry in this compound analysis?

A19: UV spectrophotometry offers a simple and rapid method for determining this compound concentration in pharmaceutical formulations. [, ] By measuring the absorbance of this compound solutions at its characteristic wavelength (around 288 nm), its concentration can be calculated using Beer-Lambert's law. []

Q19: How is the quality of this compound tablets assessed?

A20: Quality control of this compound tablets involves evaluating various parameters to ensure their pharmaceutical equivalence and compliance with pharmacopoeial standards. [, ] These parameters include:

  • Uniformity of Weight and Thickness: Ensures consistency in tablet weight and dimensions. []
  • Friability: Assesses the tablets' resistance to chipping or breakage during handling and transportation. []
  • Crushing Strength: Measures the tablets' ability to withstand mechanical stress during packaging and storage. []
  • Disintegration Time: Determines the time it takes for the tablets to break down into smaller particles, which is critical for drug release. []
  • Dissolution Rate: Measures the rate at which the drug dissolves from the tablet matrix into a surrounding medium, simulating in vivo conditions. [, ]
  • Content Uniformity: Ensures that each tablet contains the labeled amount of this compound. [, ]

Q20: Has this compound shown any potential for anticancer activity?

A21: Preliminary in vitro studies have investigated the potential of this compound and its derivatives for anticancer activity. [, ] For instance, conjugates of this compound with dendrimers have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential for further exploration as anticancer agents. []

Q21: Are there any research findings on this compound's effect on specific enzymes involved in DNA repair?

A22: Research exploring this compound's effects on DNA repair mechanisms found that it could modulate the expression of certain DNA repair enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1) and poly(ADP-ribose) polymerase-1 (PARP-1), in a rat model of D-serine-induced neurotoxicity. [] These findings suggest a potential role of this compound in influencing DNA repair processes, which warrants further investigation.

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